molecular formula C14H27ClN2O4 B13471085 Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B13471085
M. Wt: 322.83 g/mol
InChI Key: JVZQFXVMDAQXMN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C14H26N2O4·HCl. It is commonly used in chemical research and pharmaceutical development due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-amino-3-methoxy-3-oxopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality and yield .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group undergoes acid-mediated cleavage under standard conditions. For example:

  • HCl in dioxane (4M, 25°C, 2–4 hours) removes the Boc group quantitatively, yielding the free amine hydrochloride salt .

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 0°C to RT, 1 hour) achieves similar deprotection with >90% efficiency .

Key Data:

ReagentConditionsProductYieldSource
HCl/dioxane25°C, 2–4 hrsPiperidine-4-(2-amino-3-methoxypropionate) hydrochloride98%
TFA/DCM0°C→RT, 1 hrFree amine trifluoroacetate salt95%

Ester Hydrolysis and Functionalization

The 3-methoxy-3-oxopropyl moiety undergoes hydrolysis or transesterification:

  • Saponification : Treatment with NaOH (2M, MeOH/H₂O, reflux, 6 hours) converts the methyl ester to a carboxylic acid, forming tert-butyl 4-(2-amino-3-carboxypropyl)piperidine-1-carboxylate .

  • Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.4, 37°C, 12 hours) selectively hydrolyze the ester to yield chiral intermediates .

Comparative Reactivity:

Reaction TypeReagent/ConditionsProductSelectivitySource
AlkalineNaOH/MeOH/H₂O, refluxCarboxylic acidNon-chiral
EnzymaticLipase, pH 7.4, 37°C(R)- or (S)-carboxylic acid>90% ee

Amide Bond Formation

The primary amine participates in coupling reactions:

  • HATU/DIPEA-mediated amidation : Reacts with carboxylic acids (e.g., benzyloxycarbonyl-protected amino acids) in DMF (RT, 12 hours) to form stable amides .

  • Carbodiimide coupling : EDC/HOBt with N-protected glycine in THF yields glycinamide derivatives (85–92% yield) .

Example Protocol:

  • Dissolve 1 mmol amine hydrochloride in DMF.

  • Add 1.2 mmol carboxylic acid, 1.5 mmol HATU, 3 mmol DIPEA.

  • Stir at RT for 12 hours → isolate via precipitation (yield: 88%) .

Reductive Amination and Alkylation

The amino group facilitates reductive transformations:

  • Borch reduction : Reacts with ketones (e.g., acetone) in MeOH using NaBH₃CN (RT, 6 hours) to form secondary amines (75% yield).

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) and K₂CO₃ in DMF (60°C, 8 hours) produces N-alkylated derivatives .

Critical Parameters:

  • Steric hindrance from the piperidine ring slows alkylation kinetics.

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

Cyclization and Ring-Opening

Intramolecular reactions dominate under specific conditions:

  • Lactam formation : Heating in toluene (110°C, 24 hours) induces cyclization via nucleophilic attack of the amine on the ester carbonyl, generating a 7-membered lactam (55% yield) .

  • Acid-catalyzed ring-opening : Exposure to H₂SO₄ (conc., 0°C) cleaves the piperidine ring, yielding linear diamines.

Oxidation and Reduction

  • Oxidation : MnO₂ in acetone (RT, 12 hours) oxidizes the primary amine to a nitro group (low yield, ~30%) .

  • Ketone reduction : NaBH₄ in MeOH reduces the 3-oxopropyl ketone to a secondary alcohol (82% yield) .

Stability and Degradation

  • pH-dependent hydrolysis : Rapid decomposition occurs in alkaline media (pH >10) via ester cleavage .

  • Thermal stability : Decomposes above 150°C, releasing CO₂ and isobutylene .

Scientific Research Applications

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride, also known by its CAS number 2241139-35-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride
  • Molecular Formula : C14H26N2O4·HCl
  • Molecular Weight : 296.84 g/mol
  • Purity : Typically ≥95%

The compound is believed to interact with various biological pathways, primarily through the modulation of nitric oxide (NO) synthesis. NO plays a crucial role in numerous physiological processes, including:

  • Vasodilation : NO induces relaxation of vascular smooth muscle, contributing to blood pressure regulation.
  • Inflammatory Response : It mediates the production of pro-inflammatory cytokines such as IL-6 and IL-8, which are critical in immune responses .

Pharmacological Properties

The pharmacological profile of this compound includes:

Property Value
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityModerate
P-glycoprotein SubstrateYes
CYP450 InteractionNon-substrate for CYP2D6

These properties suggest potential therapeutic applications in conditions requiring modulation of vascular tone and inflammatory responses.

Case Studies and Research Findings

  • Vascular Effects : A study demonstrated that compounds similar to tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine can enhance endothelial function by increasing NO availability, thereby improving vascular health in models of hypertension .
  • Anti-inflammatory Activity : Research indicated that this compound could reduce inflammation markers in macrophages, suggesting a potential role in treating chronic inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies have shown that related piperidine derivatives exhibit neuroprotective properties by modulating neurotransmitter systems, which may be beneficial in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved respirators to avoid inhalation of dust or aerosols .
  • Skin/Eye Protection : Wear nitrile gloves and chemical-resistant goggles. Ensure immediate access to eye wash stations and emergency showers .
  • Storage : Store in sealed containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
  • Ventilation : Conduct experiments in fume hoods to minimize exposure to vapors or particulates .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), methoxy protons (δ ~3.3 ppm), and piperidine backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 349.2) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .

Q. How can researchers optimize the purification of intermediates during synthesis?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar byproducts .
  • Recrystallization : Employ ethanol/water mixtures to isolate crystalline intermediates, ensuring >95% purity .
  • HPLC : For challenging separations, use reverse-phase C18 columns with 0.1% TFA in acetonitrile/water .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the piperidine-carboxylate backbone be validated experimentally?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹³C labels at the carbonyl group to track carboxylate formation via NMR .
  • Kinetic Studies : Monitor reaction progress using in-situ IR to identify rate-determining steps (e.g., tert-butyl deprotection) .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict transition states and validate intermediates .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to pH 2–12 buffers at 40°C for 14 days, analyzing degradation via LC-MS .
  • Degradation Pathway Mapping : Identify hydrolytic cleavage products (e.g., free amine or methoxy-acid derivatives) using tandem MS .
  • Buffer Optimization : Use non-nucleophilic buffers (e.g., phosphate) to minimize unwanted side reactions .

Q. How can hygroscopicity impact experimental reproducibility, and how is it mitigated?

  • Methodological Answer :

  • Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C/60% RH to determine critical humidity thresholds .
  • Lyophilization : Pre-dry the compound under high vacuum (<0.1 mbar) before sensitive reactions (e.g., amide coupling) .
  • Inert Atmosphere Handling : Use gloveboxes (<1 ppm H₂O/O₂) for moisture-sensitive steps like tert-butyl deprotection .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for the piperidine ring protons?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at 25°C and –40°C to distinguish conformational exchange effects .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating coupling patterns and spatial proximity .
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding interactions .

Q. What analytical approaches validate the absence of toxic byproducts in scaled-up syntheses?

  • Methodological Answer :

  • GC-MS Headspace Analysis : Screen for volatile impurities (e.g., residual tert-butyl chloride) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) to detect persistent metal catalysts (e.g., Pd from coupling reactions) .
  • Ames Test : Assess mutagenicity of isolated batches using Salmonella typhimurium strains .

Q. Tables for Key Data

Property Method Conditions Reference
Melting PointDifferential Scanning CalorimetryHeating rate: 10°C/min, N₂ atmosphere
LogP (Partition Coefficient)HPLC Retention TimeC18 column, 70:30 MeOH/H₂O
Solubility in DMSOGravimetric AnalysisSaturated solution, 25°C

Properties

Molecular Formula

C14H27ClN2O4

Molecular Weight

322.83 g/mol

IUPAC Name

tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)16-7-5-10(6-8-16)9-11(15)12(17)19-4;/h10-11H,5-9,15H2,1-4H3;1H

InChI Key

JVZQFXVMDAQXMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)N.Cl

Origin of Product

United States

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